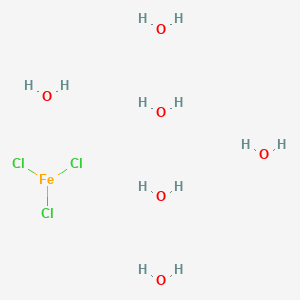

Iron(III) chloride hexahydrate

Description

Properties

IUPAC Name |

trichloroiron;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.Fe.6H2O/h3*1H;;6*1H2/q;;;+3;;;;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQXWGWZJXJUMQB-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.Cl[Fe](Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3FeH12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

physicochemical properties of Iron(III) chloride hexahydrate for catalysis

An In-depth Technical Guide to the Physicochemical Properties of Iron(III) Chloride Hexahydrate for Catalysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of this compound (FeCl₃·6H₂O) and its applications as a versatile and efficient catalyst in organic synthesis. Its low cost, ready availability, and potent catalytic activity make it an important tool in both academic research and industrial processes.[1][2]

Core Physicochemical Properties

This compound is a yellow-brown, crystalline solid that is highly hygroscopic, meaning it readily absorbs moisture from the air.[3][4] Its catalytic activity is primarily derived from its strong Lewis acidic nature.[5][6][7] The central iron(III) ion acts as an electron pair acceptor, enabling it to activate a wide range of substrates in organic transformations.[7] In aqueous solutions, it hydrolyzes to form a strongly acidic solution.[8][9]

Quantitative Data Summary

A summary of the key physicochemical properties of this compound is presented below for easy reference.

| Property | Value |

| Chemical Formula | Cl₃FeH₁₂O₆ or FeCl₃·6H₂O |

| Molecular Weight | 270.3 g/mol [3] |

| Appearance | Yellow-brown crystalline lumps or solid[3][5] |

| Melting Point | 37 °C[3][5] |

| Boiling Point | 280-285 °C (decomposes)[3][5] |

| Density | 1.82 g/cm³[3][5] |

| Solubility in Water | 920 g/L (at 20 °C)[3][4] |

| Other Solubilities | Readily soluble in alcohols, ketones, ethers, acetone, and other polar/donor solvents.[5][10] Sparingly soluble in non-polar solvents like benzene (B151609) and hexane.[10] |

| pH of Aqueous Solution | 1.8 (10 g/L solution at 25 °C)[3] |

| Vapor Pressure | 1 mm Hg (at 194 °C)[3][4] |

| Crystal Structure | Monoclinic, with the iron center featuring an octahedral trans-[FeCl₂(H₂O)₄]⁺ complex[10] |

Catalytic Principles and Applications

The catalytic utility of FeCl₃·6H₂O stems from two primary chemical characteristics: its strong Lewis acidity and its oxidizing potential. These properties enable it to catalyze a wide array of important organic reactions.

Key applications include:

-

Friedel-Crafts Reactions: It is a cornerstone catalyst for Friedel-Crafts acylation and alkylation, essential for forming carbon-carbon bonds in aromatic systems.[3][5][7]

-

Chlorination of Aromatics: It serves as an effective catalyst for the electrophilic chlorination of aromatic compounds.[3]

-

Condensation Reactions: FeCl₃·6H₂O catalyzes multi-component reactions like the Biginelli reaction to form dihydropyrimidinones and the Pechmann condensation for the synthesis of coumarins.[1][2]

-

Protection Group Chemistry: It is highly efficient for the acetylation of alcohols, phenols, amines, and thiols, a common protection strategy in multi-step synthesis.[11][12][13]

-

Oxidations: It can be employed as an oxidant, for example, in the conversion of 1,4-dihydropyridines to their corresponding pyridine (B92270) derivatives.[3]

Experimental Protocols

The following sections provide detailed methodologies for representative catalytic experiments using this compound.

General Experimental Workflow

A typical workflow for a reaction catalyzed by FeCl₃·6H₂O involves the dissolution of reactants, addition of the catalyst, monitoring the reaction, and subsequent workup and purification.

Protocol 1: Acetylation of a Primary Alcohol

This protocol describes a solvent-free, eco-efficient method for the acetylation of a generic primary alcohol using acetic anhydride (B1165640), catalyzed by FeCl₃·6H₂O.[12][13]

Materials:

-

Primary alcohol (e.g., benzyl (B1604629) alcohol)

-

Acetic anhydride (Ac₂O)

-

This compound (FeCl₃·6H₂O)

-

Round-bottom flask with magnetic stirrer

-

Drying tube

-

Standard workup and purification equipment

Procedure:

-

To a clean, dry round-bottom flask, add the primary alcohol (1.0 equiv).

-

Add acetic anhydride (1.2 equiv.) to the flask.

-

Add a catalytic amount of this compound (0.2 mol %) to the mixture.

-

Seal the flask and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically rapid).

-

Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude acetylated product.

-

Purification is often not necessary due to the high efficiency, but the product can be further purified by column chromatography if required.[12]

Protocol 2: Pechmann Condensation for Coumarin (B35378) Synthesis

This protocol details the synthesis of 7-hydroxy-4-methylcoumarin from resorcinol (B1680541) and an acetoacetate (B1235776) ester, a reaction efficiently catalyzed by FeCl₃·6H₂O.[2]

Materials:

-

Resorcinol

-

Ethyl acetoacetate or Methyl acetoacetate

-

This compound (FeCl₃·6H₂O)

-

Toluene

-

Reaction flask with reflux condenser and heating mantle

Procedure:

-

In a round-bottom flask, combine resorcinol (1.0 equiv., e.g., 3 mmol) and the β-keto ester (1.0 equiv., e.g., 3 mmol).

-

Add the solvent (e.g., 10 mL of toluene).

-

Add this compound (10 mol %) to the mixture.

-

Equip the flask with a reflux condenser and heat the mixture to reflux.

-

Maintain the reflux with stirring for the required time (e.g., 4.5-16 hours), monitoring the reaction by TLC.[2]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

The resulting residue can be purified by recrystallization from an appropriate solvent system (e.g., ethanol-water) or by column chromatography on silica (B1680970) gel to afford the pure coumarin product.[2]

Catalytic Mechanism: Lewis Acid Activation

The catalytic cycle typically begins with the activation of a substrate by the Lewis acidic iron center. In a Friedel-Crafts acylation, for example, the iron(III) chloride coordinates to the acyl halide, polarizing the carbonyl group and facilitating the formation of a highly electrophilic acylium ion intermediate.

This activation dramatically increases the electrophilicity of the acyl group, allowing it to be attacked by a nucleophile, such as an aromatic ring, to form the desired product. The catalyst is then regenerated to continue the cycle.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Iron chloride hexahydrate | 10025-77-1 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. ProChem, Inc. Iron (III) Chloride Hexahydrate - Solution for Water Treatment [prochemonline.com]

- 6. Iron(III)Chloride hexahydrate [morphisto.de]

- 7. nbinno.com [nbinno.com]

- 8. The preparation method of iron chloride hexahydrate_Chemicalbook [chemicalbook.com]

- 9. The hydrolysis of iron(III) chloride | MEL Chemistry [melscience.com]

- 10. Ferric chloride hexahydrate | 10025-77-1 | Benchchem [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. benthamdirect.com [benthamdirect.com]

- 13. Iron (III) chloride hexahydrate as a highly efficient catalyst for acetylation of protic nucleophiles with acetic anhydride under solvent-free conditions | Semantic Scholar [semanticscholar.org]

Solubility of Iron(III) Chloride Hexahydrate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of iron(III) chloride hexahydrate (FeCl₃·6H₂O) in a range of organic solvents. A thorough understanding of its solubility is critical for applications in organic synthesis, catalysis, and pharmaceutical development where it is employed as a Lewis acid, oxidant, or a source of iron. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a logical workflow for assessing solubility.

Quantitative Solubility Data

The solubility of this compound varies significantly with the nature of the organic solvent, primarily influenced by solvent polarity, donor properties, and temperature. The following table summarizes the available quantitative solubility data.

| Solvent | Chemical Formula | Temperature (°C) | Solubility ( g/100 g of solvent) | Reference(s) |

| Acetone | C₃H₆O | 18 | 63 | [1][2] |

| Methanol | CH₄O | 0 | 131 | [3] |

| 15 | 143 | [3] | ||

| 30 | 161 | [3] | ||

| Ethanol | C₂H₆O | 0 | 136 | [3] |

| 15 | 141 | [3] | ||

| 20.6 | 144 | [3] | ||

| Diethyl Ether | C₄H₁₀O | - | Very Soluble | [1][2][4] |

| Dimethylformamide (DMF) | C₃H₇NO | 25 | 20 | [3] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆SO | - | Soluble (30 g/100g ) | [5] |

| Acetonitrile | C₂H₃N | - | Soluble | [1] |

| Tetrahydrofuran (THF) | C₄H₈O | - | Soluble | [6] |

| Glycerol | C₃H₈O₃ | - | Very Soluble | [1] |

| Acetic Acid | C₂H₄O₂ | - | Very Soluble | [3] |

| Benzene | C₆H₆ | - | Sparingly Soluble | [1] |

| Ethyl Acetate | C₄H₈O₂ | - | Practically Insoluble | [1] |

| Carbon Disulfide | CS₂ | - | Sparingly Soluble | [1] |

Note: "Very Soluble" and "Soluble" are qualitative descriptions from the cited sources where specific quantitative data was not provided. The solubility in many donor solvents like alcohols, ketones, and ethers is generally high.[1]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for reproducible scientific research and process development. Below are detailed methodologies for two common and effective methods for quantifying the solubility of this compound in organic solvents.

Gravimetric Method

This method involves the preparation of a saturated solution, followed by the evaporation of the solvent and weighing the residual solute.

a. Materials and Equipment:

-

This compound (analytical grade)

-

Organic solvent of interest (anhydrous grade)

-

Temperature-controlled shaker or water bath

-

Analytical balance (± 0.0001 g)

-

Volumetric flasks and pipettes

-

Syringe filters (chemically resistant, e.g., PTFE)

-

Drying oven

-

Glass vials with screw caps

-

Spatula and weighing paper

b. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the organic solvent in a glass vial. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks to ensure undissolved solid remains. For viscous solvents, a longer equilibration time may be necessary.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the solution to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume (e.g., 5 or 10 mL) of the supernatant using a pre-warmed (to the experimental temperature) pipette or syringe.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed, dry volumetric flask or vial. This step is critical to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Weighing:

-

Accurately weigh the flask or vial containing the filtered saturated solution.

-

Gently evaporate the solvent under a fume hood. For low-boiling solvents, this can be done at room temperature or with gentle heating. For high-boiling solvents, a rotary evaporator or a vacuum oven at a suitable temperature can be used.

-

Once the solvent is completely evaporated, dry the remaining solid in a drying oven at a temperature below the melting point of this compound (37 °C) until a constant weight is achieved.[7]

-

Cool the flask or vial in a desiccator before weighing the residual solid on an analytical balance.

-

c. Calculation of Solubility:

-

Solubility ( g/100 g solvent) = [(mass of vial + solute) - (mass of empty vial)] / [(mass of vial + solution) - (mass of vial + solute)] * 100

UV-Vis Spectrophotometric Method

This method is suitable for solvents in which iron(III) chloride forms a colored solution or can be complexed to form a chromophore. It relies on the Beer-Lambert law.

a. Materials and Equipment:

-

UV-Vis spectrophotometer

-

Quartz or glass cuvettes (depending on the wavelength range)

-

This compound (analytical grade)

-

Organic solvent of interest (spectroscopic grade)

-

Volumetric flasks and pipettes

-

Analytical balance

b. Procedure:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of known concentration by accurately weighing a small amount of this compound and dissolving it in a known volume of the organic solvent in a volumetric flask.

-

Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

-

-

Determination of Maximum Wavelength (λmax):

-

Generation of Calibration Curve:

-

Measure the absorbance of each standard solution at the determined λmax.

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The plot should be linear and pass through the origin.

-

-

Preparation and Measurement of Saturated Solution:

-

Prepare a saturated solution of this compound in the organic solvent as described in the gravimetric method (steps 1a and 1b).

-

Carefully withdraw a small, known aliquot of the clear, saturated supernatant.

-

Dilute the aliquot with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

c. Calculation of Solubility:

-

Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

-

Convert the concentration (e.g., in mol/L) to the desired solubility units (e.g., g/100 g of solvent).

Workflow for Solubility Determination

The following diagram illustrates a logical workflow for determining and analyzing the solubility of this compound in an organic solvent.

Caption: Workflow for determining the solubility of this compound.

References

- 1. Iron chloride (FeCl3) | FeCl3 | CID 24380 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Iron(III) chloride - Wikipedia [en.wikipedia.org]

- 3. iron(III) chloride [chemister.ru]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. ptacts.uspto.gov [ptacts.uspto.gov]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. buy this compound Lump manufacturers - FUNCMATER [funcmater.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Lewis Acidity of Iron(III) Chloride Hexahydrate

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Iron(III) chloride hexahydrate (FeCl₃·6H₂O) is a widely utilized and cost-effective compound recognized for its potent Lewis acidic properties.[1][2] Its efficacy as a catalyst in a multitude of organic transformations, its role in water purification, and its utility as a precursor for advanced materials stem directly from the electron-accepting nature of the iron(III) center.[3][4][5] This guide provides a comprehensive technical overview of the Lewis acidity of FeCl₃·6H₂O, detailing its chemical behavior in solution, quantitative measures of its acidity, catalytic mechanisms, and the experimental protocols used for its characterization. The content is tailored for professionals in research and development who employ or study Lewis acid catalysis and metal-based reagents.

The Fundamental Chemistry of this compound in Solution

The Lewis acidity of this compound is most clearly understood by examining its behavior in aqueous solutions. While the anhydrous form, FeCl₃, is a potent Lewis acid, the commercially available hexahydrate is more common in laboratory settings and its acidity is mediated by coordinated water molecules.

Upon dissolution in water, the iron(III) ion coordinates with six water molecules to form the hexa-aqua iron(III) complex, [Fe(H₂O)₆]³⁺.[6][7] The high positive charge and small ionic radius of the Fe³⁺ ion result in a high charge density, which strongly polarizes the O-H bonds of the coordinated water ligands. This polarization weakens the O-H bonds, facilitating the dissociation of a proton to a surrounding solvent water molecule. This process, known as hydrolysis, generates hydronium ions (H₃O⁺) and results in a strongly acidic solution.[8][9][10]

The hydrolysis is an equilibrium process, as shown in the first deprotonation step:

[Fe(H₂O)₆]³⁺ (aq) + H₂O (l) ⇌ [Fe(H₂O)₅(OH)]²⁺ (aq) + H₃O⁺ (aq)

This reaction demonstrates the fundamental principle: the Lewis acidity of the Fe³⁺ center (acceptance of electron pairs from water ligands) induces Brønsted acidity in the solution (donation of protons).[8] Further deprotonation and condensation can lead to the formation of various polynuclear iron-oxo-hydroxo species.[6][7]

In the solid state, the structure of this compound is actually trans-[Fe(H₂O)₄Cl₂]Cl·2H₂O.[11] In concentrated aqueous solutions containing chloride ions, a complex equilibrium exists between various aqua, chloro, and mixed chloro-aqua species, such as [Fe(H₂O)₆]³⁺, [FeCl(H₂O)₅]²⁺, and [FeCl₂(H₂O)₄]⁺.[7][11][12]

Quantitative Analysis of Acidity

The acidity of the hydrated iron(III) ion in water can be quantified by its acid dissociation constant (Ka) or the corresponding pKa value. The pKa for the first hydrolysis of [Fe(H₂O)₆]³⁺ is exceptionally low for a hydrated metal ion, indicating significant acidity, comparable to some weak acids.[8]

| Hydrated Metal Ion | pKa for First Hydrolysis |

| [Fe(H₂O)₆]³⁺ | 2.2 - 2.46 [8][13][14] |

| [Cr(H₂O)₆]³⁺ | 3.89[13] |

| [Al(H₂O)₆]³⁺ | 4.85[13] |

| [Fe(H₂O)₆]²⁺ | 5.89[13] |

| [Cu(H₂O)₆]²⁺ | 7.49[13] |

| [Ni(H₂O)₆]²⁺ | 9.03[13] |

-

The Gutmann-Beckett Method: This technique uses an NMR-active probe molecule, typically triethylphosphine (B1216732) oxide (TEPO), which contains a Lewis basic oxygen atom. The change in the ³¹P NMR chemical shift of TEPO upon coordination with a Lewis acid is measured. A larger shift indicates a stronger Lewis acid.[15]

-

Computational Methods: Theoretical calculations, particularly for parameters like Fluoride (B91410) Ion Affinity (FIA), provide a standardized scale for Lewis acidity. FIA is the negative enthalpy change for the gas-phase reaction of a Lewis acid with a fluoride ion.[16]

Role as a Lewis Acid Catalyst in Organic Synthesis

Iron(III) chloride is a highly effective and environmentally benign catalyst for a wide range of organic reactions.[4][17][18] Its catalytic activity relies on the ability of the empty d-orbitals of the Fe³⁺ ion to accept a lone pair of electrons from a substrate, thereby activating it towards nucleophilic attack or rearrangement.

Key Catalyzed Reactions:

-

Friedel-Crafts Alkylation and Acylation: FeCl₃ is a classic catalyst for attaching alkyl or acyl groups to aromatic rings, a fundamental C-C bond-forming reaction.[3][4][5]

-

Aldol and Mukaiyama-Aldol Reactions: It can catalyze the reaction between silyl (B83357) enol ethers and carbonyl compounds.[18]

-

Chlorination and Halogenation: It is used to catalyze the chlorination of aromatic compounds.[19]

-

Cyclizations and Rearrangements: Its ability to coordinate to functional groups can promote various intramolecular reactions and rearrangements.[4]

The catalytic cycle for a Friedel-Crafts acylation, for instance, involves the coordination of FeCl₃ to the carbonyl oxygen of an acyl chloride. This coordination polarizes the carbon-chlorine bond, generating a highly electrophilic acylium ion (or a polarized complex) that is then attacked by the aromatic ring.

References

- 1. This compound (10025-77-1) at Nordmann - nordmann.global [nordmann.global]

- 2. grokipedia.com [grokipedia.com]

- 3. ProChem, Inc. Iron (III) Chloride Hexahydrate - Solution for Water Treatment [prochemonline.com]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. Iron(III) chloride - Wikipedia [en.wikipedia.org]

- 8. edu.rsc.org [edu.rsc.org]

- 9. The hydrolysis of iron(III) chloride | MEL Chemistry [melscience.com]

- 10. quora.com [quora.com]

- 11. Ferric Chloride Complexes in Aqueous Solution: An EXAFS Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. research.cbc.osu.edu [research.cbc.osu.edu]

- 13. chem.tamu.edu [chem.tamu.edu]

- 14. brainly.com [brainly.com]

- 15. What Distinguishes the Strength and the Effect of a Lewis Acid: Analysis of the Gutmann–Beckett Method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Multidimensional Lewis Acidity: A Consistent Data Set of Chloride, Hydride, Methide, Water and Ammonia Affinities for 183 p‐Block Element Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Iron (III) Chloride Hexahydrate as a Highly Efficient Catalyst fo...: Ingenta Connect [ingentaconnect.com]

- 18. researchgate.net [researchgate.net]

- 19. mistralhowto.wordpress.com [mistralhowto.wordpress.com]

An In-depth Technical Guide to the Crystal Structure and Coordination Chemistry of Iron(III) Chloride Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and coordination chemistry of iron(III) chloride hexahydrate (FeCl₃·6H₂O). This compound is a common iron source in research and pharmaceutical development, and a thorough understanding of its structural and coordination properties is crucial for its effective application.

Crystal Structure of this compound

This compound is a yellow-brown crystalline solid that is highly hygroscopic.[1] Its crystal structure has been elucidated by single-crystal X-ray diffraction, revealing a monoclinic system with the space group C2/m.[2][3] The structure is not a simple hexaaqua complex but rather a complex salt with the formula [trans-FeCl₂(H₂O)₄]Cl·2H₂O.[2][4] This indicates that two chloride ions and four water molecules are directly coordinated to the iron(III) center, forming an octahedral complex cation. The remaining chloride ion acts as a counter-ion, and two water molecules are present as water of crystallization within the crystal lattice.[2] The arrangement of the complex cations, chloride ions, and water molecules in the crystal is stabilized by hydrogen bonding in addition to electrostatic forces.[2]

Crystallographic Data

The quantitative crystallographic data for this compound are summarized in the table below for easy reference and comparison.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/m |

| Unit Cell Dimensions | |

| a | 11.89 ± 0.02 Å[2] |

| b | 7.05 ± 0.01 Å[2] |

| c | 5.99 ± 0.01 Å[2] |

| β | 100.5 ± 0.2°[2] |

| Formula Units per Unit Cell (Z) | 2 |

| Coordination Geometry | Octahedral |

| Complex Cation | trans-[FeCl₂(H₂O)₄]⁺ |

| Interatomic Distances | |

| Fe-Cl | 2.30 ± 0.02 Å[2] |

| Fe-OH₂ | 2.07 ± 0.02 Å[2] |

Coordination Chemistry

The coordination chemistry of iron(III) chloride is characterized by a strong preference for oxygen-donor ligands.[5][6] In the hexahydrate form, the iron(III) ion is six-coordinate, forming an octahedral complex with two chloride ligands and four water ligands.[2] The chloride ligands have a significant steric effect and a greater trans-influence than water.[5][6]

In aqueous solutions, the speciation of iron(III) chloride is complex and pH-dependent. The dominant species in acidic aqueous solutions of ferric chloride is the octahedral complex cation [FeCl₂(H₂O)₄]⁺.[5][7] However, other aqua and chloro complexes can also exist in equilibrium.

The coordination of water molecules to the iron(III) center makes the aqueous solution acidic due to the hydrolysis of the aqua ligands.

Coordination Environment of Iron(III) in the Hexahydrate

The following diagram illustrates the coordination geometry of the iron(III) ion in the solid state of this compound.

Caption: Coordination of Fe(III) in [trans-FeCl₂(H₂O)₄]⁺.

Experimental Protocols

The determination of the crystal structure of this compound is primarily achieved through single-crystal X-ray diffraction.

Single-Crystal X-ray Diffraction

Objective: To determine the precise arrangement of atoms within a single crystal of this compound.

Methodology:

-

Crystal Growth: Single crystals of this compound can be grown by slow evaporation of a saturated aqueous solution. Due to the deliquescent nature of the compound, crystal growth and handling should be performed in a controlled humidity environment.[8]

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head. The crystal is often coated in an inert oil to prevent dehydration.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated through various angles. The diffracted X-rays are detected, and their intensities and positions are recorded.

-

Structure Solution and Refinement: The collected diffraction data are used to solve the crystal structure. This involves determining the phases of the diffracted X-rays, which allows for the calculation of an electron density map. From this map, the positions of the atoms in the unit cell can be determined. The structural model is then refined to obtain the best fit to the experimental data, yielding precise bond lengths, bond angles, and other crystallographic parameters.

Logical Relationships in Iron(III) Chloride Chemistry

The following diagram illustrates the relationship between anhydrous iron(III) chloride, its hexahydrate form, and its behavior in aqueous solution.

Caption: Relationships of Iron(III) Chloride Species.

References

- 1. Ferric chloride hexahydrate | Cl3Fe.6H2O | CID 6093258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.aip.org [pubs.aip.org]

- 3. [PDF] Crystal Structure of Ferric Chloride Hexahydrate | Semantic Scholar [semanticscholar.org]

- 4. Solved Iron (III) chloride hexahydrate (FeCl3⋅6H2O) exists | Chegg.com [chegg.com]

- 5. researchgate.net [researchgate.net]

- 6. Item - Iron(III) chloride and its coordination chemistry - Taylor & Francis Group - Figshare [tandf.figshare.com]

- 7. Iron(III) chloride - Wikipedia [en.wikipedia.org]

- 8. rruff.net [rruff.net]

An In-depth Technical Guide to the Thermal Decomposition Behavior of Iron(III) Chloride Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of iron(III) chloride hexahydrate (FeCl₃·6H₂O). The information presented herein is intended to support research and development activities where the thermal behavior of this compound is of critical importance. This document details the decomposition pathway, intermediate products, and final residues, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate the process.

Introduction

This compound is a common and versatile inorganic compound utilized in a variety of applications, including as a catalyst in organic synthesis, a flocculant in water treatment, and a precursor for the synthesis of iron-based nanomaterials.[1] Understanding its thermal decomposition behavior is crucial for controlling chemical reactions, designing manufacturing processes, and ensuring the desired material properties in its applications. The thermal decomposition of this hydrated salt is a complex process involving simultaneous dehydration and hydrolysis, leading to the formation of various intermediates before yielding the final iron oxide product.

Thermal Decomposition Pathway

The thermal decomposition of this compound does not proceed as a simple dehydration to anhydrous iron(III) chloride. Instead, it undergoes a series of overlapping dehydration and hydrolysis steps, resulting in the evolution of both water vapor and hydrogen chloride gas.[2][3] The process can be broadly categorized into three main stages, as detailed in the following sections.

Initial Dehydration

The decomposition process begins with the melting of the hydrate (B1144303) at approximately 35-40°C.[1] This is followed by the initial loss of water of hydration. Studies have shown that the first four molecules of water are lost in the temperature range of 50 to 140°C. This endothermic process corresponds to a significant initial mass loss.

Formation of Iron(III) Oxychloride

As the temperature increases from 140 to 230°C, the remaining two water molecules are removed. Concurrently, hydrolysis of the iron(III) chloride occurs, leading to the formation of iron(III) oxychloride (FeOCl) and the evolution of hydrogen chloride gas. This stage is characterized by the following reaction:

FeCl₃·2H₂O → FeOCl + 2HCl + H₂O

Some studies also suggest the formation of a stable hydrated basic chloride, Fe(OH)₂Cl, in the temperature range of 250-300°C.[1]

Final Decomposition to Iron(III) Oxide

The final stage of decomposition occurs at temperatures between 230 and 350°C. In this stage, the intermediate iron(III) oxychloride decomposes to form the final solid product, hematite (B75146) (α-Fe₂O₃), with the release of the remaining chlorine as hydrogen chloride. The reaction for this step is:

2FeOCl + H₂O → Fe₂O₃ + 2HCl

The final product, iron(III) oxide, is a reddish-brown powder that is thermally stable at higher temperatures under normal atmospheric conditions.

Quantitative Data Presentation

The following tables summarize the quantitative data obtained from thermogravimetric analysis (TGA) of this compound. The theoretical mass loss percentages are calculated based on the stoichiometry of the decomposition reactions.

| Decomposition Stage | Temperature Range (°C) | Intermediate/Final Product | Theoretical Mass Loss (%) | Observed Mass Loss (%) | Evolved Species |

| 1. Initial Dehydration | 50 - 140 | FeCl₃·2H₂O | 26.65 | ~27 | 4 H₂O |

| 2. Hydrolysis | 140 - 230 | FeOCl | 20.00 | ~20 | 2 H₂O, 2 HCl |

| 3. Final Decomposition | 230 - 350 | Fe₂O₃ | 13.49 | ~13 | 2 HCl |

| Total | 50 - 350 | Fe₂O₃ | 60.14 | ~60 | 6 H₂O, 4 HCl |

Note: Observed mass loss percentages are approximate and can vary depending on experimental conditions such as heating rate and atmosphere.

Experimental Protocols

The following provides a generalized methodology for the thermal analysis of this compound using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Instrumentation

-

Simultaneous Thermal Analyzer (TGA/DSC)

-

Microbalance with a sensitivity of at least 0.1 μg

-

Furnace capable of reaching at least 600°C with a programmable temperature controller

-

Gas flow controller for purge gas

-

Alumina or platinum crucibles

Sample Preparation

-

Accurately weigh approximately 5-10 mg of this compound into a clean, tared TGA crucible.

-

Ensure the sample is evenly distributed at the bottom of the crucible to promote uniform heating.

-

Place the crucible onto the TGA balance.

TGA/DSC Measurement Parameters

-

Purge Gas: Use an inert gas such as nitrogen or argon with a flow rate of 20-50 mL/min to prevent unwanted side reactions with the atmosphere and to carry away evolved gases.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature of 30°C for 5-10 minutes.

-

Heat the sample from 30°C to 600°C at a constant heating rate of 10°C/min.

-

Hold the sample at 600°C for 10-15 minutes to ensure the completion of the decomposition.

-

-

Data Acquisition: Record the sample mass (TGA) and differential heat flow (DSC) as a function of temperature.

Data Analysis

-

Plot the TGA curve as percentage mass loss versus temperature.

-

Plot the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates for each stage.

-

Plot the DSC curve to identify endothermic and exothermic events associated with melting, dehydration, and decomposition.

-

Calculate the experimental mass loss for each decomposition step and compare it with the theoretical values.

Visualizations

The following diagrams illustrate the thermal decomposition pathway and a typical experimental workflow for the thermal analysis of this compound.

Caption: Thermal decomposition pathway of this compound.

Caption: Experimental workflow for TGA/DSC analysis.

References

The Dual Nature of Iron(III) Chloride Hexahydrate: An In-depth Technical Guide to its Hygroscopicity and Implications for Researchers and Drug Development

For Immediate Release

[CITY, STATE] – [DATE] – A comprehensive technical guide has been developed to provide researchers, scientists, and drug development professionals with an in-depth understanding of the hygroscopic nature of Iron(III) chloride hexahydrate (FeCl₃·6H₂O) and its significant implications across various scientific disciplines. This guide offers a detailed examination of the compound's properties, experimental protocols for its analysis, and its impact on catalysis and pharmaceutical formulation.

Iron(III) chloride, in its hydrated form, is a compound of critical importance, serving as a versatile Lewis acid catalyst and a precursor in numerous chemical syntheses.[1] However, its pronounced tendency to absorb moisture from the atmosphere—a property known as hygroscopicity—presents both challenges and opportunities that necessitate a thorough understanding for its effective and safe utilization.[2] This guide aims to be a critical resource for professionals working with this compound, providing both theoretical knowledge and practical methodologies.

The Hygroscopic Character of this compound

This compound is a deliquescent solid, meaning it can absorb enough moisture from the air to dissolve and form a liquid solution.[3] This process is initiated at a specific relative humidity known as the deliquescence point. The hygroscopic nature of a substance can significantly influence its physical and chemical stability, affecting everything from its flowability as a powder to its reactivity in chemical processes.[4][5] In the pharmaceutical industry, the hygroscopicity of active pharmaceutical ingredients (APIs) and excipients is a critical parameter that can impact drug product manufacturing, packaging, storage, and overall stability.[4][5]

Quantitative Data Summary

To provide a clear and comparative overview of its key properties, the following tables summarize the quantitative data related to the hygroscopicity and solubility of this compound.

| Property | Value | Reference(s) |

| Physical State | Yellowish-brown crystalline solid | [1] |

| Deliquescence Point | Begins to deliquesce at ~60% Relative Humidity at room temperature | |

| Water Absorption | Highly hygroscopic, readily absorbs moisture to form a reddish-brown liquid | [2] |

| Solvent | Solubility ( g/100 mL) | Temperature (°C) | Reference(s) |

| Water | 92 | 20 | |

| Ethanol | Highly soluble | Ambient | [1] |

| Methanol | Highly soluble | Ambient | [1] |

| Acetone | Highly soluble | Ambient | [1] |

| Diethyl Ether | Soluble | Ambient | |

| Glycerol | Insoluble | Ambient | [2] |

Experimental Protocols for Characterization

Accurate determination of the water content and hygroscopic properties of this compound is essential for its proper handling and application. This section details the methodologies for key experiments.

Gravimetric Analysis for Determination of Water of Hydration

Gravimetric analysis is a fundamental technique to determine the amount of a substance by weighing.[6] For a hydrated salt, this involves heating the sample to drive off the water molecules and measuring the mass difference.

Methodology:

-

Crucible Preparation: A clean porcelain crucible and its lid are heated to a constant weight to ensure all adsorbed moisture is removed. This is achieved by repeated heating with a Bunsen burner, cooling in a desiccator, and weighing until two consecutive weighings are within a negligible difference.

-

Sample Preparation: A known mass of this compound is accurately weighed into the pre-weighed crucible. Due to its hygroscopic nature, this step should be performed quickly to minimize absorption of atmospheric moisture.

-

Heating: The crucible containing the sample is heated gently at first, then more strongly, to drive off the water of hydration. The lid should be slightly ajar to allow water vapor to escape.

-

Cooling and Weighing: After heating for a specified period (e.g., 15-20 minutes), the crucible is cooled to room temperature in a desiccator to prevent reabsorption of moisture. The crucible, lid, and anhydrous salt are then weighed.

-

Heating to Constant Mass: The heating, cooling, and weighing steps are repeated until a constant mass is achieved, indicating that all the water of hydration has been removed.

-

Calculation: The mass of water lost is determined by subtracting the final mass of the anhydrous salt from the initial mass of the hydrated salt. From this, the percentage of water in the hydrate (B1144303) and the mole ratio of water to the anhydrous salt can be calculated.

Gravimetric analysis workflow.

Karl Fischer Titration for Water Content Determination

Karl Fischer (KF) titration is a highly specific and accurate method for determining water content.[7] For a corrosive and hygroscopic substance like this compound, special precautions are necessary.

Methodology:

-

Reagent Preparation: A suitable Karl Fischer reagent, typically a one-component or two-component system, is used. The solvent, often methanol-based, is pre-titrated to a dry endpoint to eliminate any residual water.

-

Sample Handling: A precise amount of this compound is weighed in a dry, inert atmosphere (e.g., a glove box) to prevent moisture uptake.

-

Titration: The sample is quickly introduced into the titration vessel. The titration with the KF reagent proceeds automatically until the endpoint is detected, which is the point where all the water in the sample has reacted.

-

Calculation: The volume of the KF reagent consumed is used to calculate the water content of the sample based on the predetermined titer of the reagent.

Considerations for Corrosive Hydrates:

-

Side Reactions: Iron(III) can potentially interfere with the Karl Fischer reaction. It is crucial to select a KF reagent formulated to suppress such side reactions.

-

pH Adjustment: The acidic nature of the dissolved salt can affect the reaction stoichiometry. Buffering the KF solvent may be necessary to maintain an optimal pH range.

-

Inert Atmosphere: All sample handling and transfer should be performed under a dry, inert gas to prevent contamination from atmospheric moisture.

Karl Fischer titration workflow.

Implications in Drug Development

The hygroscopic nature of pharmaceutical ingredients can have profound effects on the quality, stability, and efficacy of a drug product.[4][5] For iron-containing supplements and drugs, where iron salts are common active pharmaceutical ingredients (APIs), managing moisture is a critical aspect of formulation development.

Challenges Posed by Hygroscopicity:

-

Physical Instability: Moisture uptake can lead to physical changes such as caking, deliquescence, and altered flow properties of powders, which can complicate manufacturing processes like tableting and capsule filling.[5]

-

Chemical Instability: The presence of water can accelerate chemical degradation pathways, such as hydrolysis, potentially leading to a loss of potency and the formation of impurities.[5] For iron supplements, moisture can promote the oxidation of ferrous (Fe²⁺) to ferric (Fe³⁺) iron, which may have lower bioavailability.[8]

-

Dosage Form Integrity: In solid dosage forms like tablets, changes in moisture content can affect hardness, disintegration time, and dissolution rate, all of which are critical for predictable drug release and bioavailability.[8]

Formulation and Handling Strategies:

To mitigate these challenges, several strategies can be employed:

-

Excipient Selection: Choosing non-hygroscopic excipients can help to minimize water uptake by the final formulation.

-

Protective Coatings: Applying a moisture-barrier film coating to tablets can protect the hygroscopic core from environmental moisture.

-

Packaging: Utilizing packaging with a high moisture barrier, such as blister packs with aluminum foil, is essential for protecting the drug product during its shelf life.

-

Controlled Manufacturing Environment: Maintaining a low-humidity environment during all stages of manufacturing is crucial to prevent moisture absorption.

Role in Catalysis: The Influence of Hydration

Iron(III) chloride is a widely used Lewis acid catalyst in organic synthesis, notably in Friedel-Crafts reactions and aldol (B89426) condensations. The presence of water of hydration can significantly modulate its catalytic activity. While anhydrous iron(III) chloride is a strong Lewis acid, the hexahydrate is generally considered a milder catalyst. The coordinated water molecules can participate in the reaction mechanism, influencing both the reactivity and selectivity of the transformation.

Friedel-Crafts Alkylation

In the Friedel-Crafts alkylation of an aromatic ring with an alkyl halide, the Lewis acid catalyst activates the alkyl halide to generate a carbocation or a carbocation-like species, which then acts as the electrophile. The water molecules coordinated to the iron center can influence the Lewis acidity of the catalyst and participate in proton transfer steps.

Friedel-Crafts alkylation pathway.

Aldol Condensation

In an aldol condensation, a carbonyl compound is converted to an enol or enolate, which then acts as a nucleophile, attacking another carbonyl compound. Iron(III) chloride can catalyze this reaction by acting as a Lewis acid to activate the carbonyl group of the electrophile. The water ligands on the iron center can play a role in proton transfer and in stabilizing intermediates.

Aldol condensation pathway.

Conclusion

The hygroscopic nature of this compound is a defining characteristic that profoundly influences its handling, analysis, and application. For researchers and professionals in drug development, a thorough understanding of this property is not merely academic but a practical necessity for ensuring the quality, stability, and efficacy of their work. By providing a consolidated resource of quantitative data, detailed experimental protocols, and insights into its practical implications, this guide serves as an essential tool for navigating the complexities associated with this important chemical compound.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. An innovative drug delivery form for hygroscopic pharmaceutical drugs [nutraceuticalbusinessreview.com]

- 3. Hygroscopy - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. orbit.dtu.dk [orbit.dtu.dk]

- 7. medshadow.org [medshadow.org]

- 8. jocpr.com [jocpr.com]

safety precautions for handling Iron(III) chloride hexahydrate in the lab

An In-depth Technical Guide to the Safe Handling of Iron(III) Chloride Hexahydrate in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (FeCl₃·6H₂O) is a common laboratory reagent with diverse applications in research and development, including as a Lewis acid catalyst in organic synthesis, a flocculant in water treatment, and in various analytical procedures. While a valuable tool, its corrosive and toxic properties necessitate strict adherence to safety protocols to mitigate risks to laboratory personnel and the environment. This guide provides a comprehensive overview of the essential safety precautions for handling this compound, tailored for a technical audience.

Hazard Identification and Classification

This compound is classified as a hazardous substance. A thorough understanding of its potential dangers is the foundation of safe laboratory practice.

GHS Hazard Statements:

Potential Health Effects:

-

Eye Contact: Causes severe eye burns and risk of serious, irreversible damage.[6][7] Direct contact can lead to pain, tearing, and sensitivity to light.[6]

-

Skin Contact: Causes skin burns and irritation.[6][7] Prolonged or repeated exposure can lead to chemical burns.[6]

-

Ingestion: Harmful if swallowed.[6][7] Ingestion can cause chemical burns to the mouth, throat, and gastrointestinal tract.[6] Overdose of iron compounds can lead to corrosive effects on the gastrointestinal mucosa, potentially followed by necrosis and perforation.[1][8]

-

Inhalation: Causes chemical burns to the respiratory tract.[7][9] Dust inhalation may be harmful.[10]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is crucial for understanding its behavior under various laboratory conditions.

| Property | Value |

| Molecular Formula | FeCl₃·6H₂O[1] |

| Molar Mass | 270.30 g/mol [1][3][11] |

| Appearance | Yellow to brown, odorless solid[9] |

| Melting Point | Approximately 37 °C (99 °F)[3][5][10] |

| Boiling Point | 280 - 285 °C (decomposes)[3][8] |

| Density | ~1.82 g/cm³ at 20 °C[5] |

| Solubility in Water | ~920 g/L at 20 °C[5] |

| pH | 1.8 (10 g/L solution at 25 °C)[5][8] |

Exposure Controls and Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety, the following engineering controls and personal protective equipment must be utilized when handling this compound.

| Control Parameter | Recommendation |

| Engineering Controls | Use in a well-ventilated area, preferably within a chemical fume hood.[6][12][13] Ensure that eyewash stations and safety showers are readily accessible.[13][14] |

| Eye/Face Protection | Wear chemical safety goggles and a face shield.[1][4][6] |

| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat or chemical-resistant suit.[4][12][15] |

| Respiratory Protection | If dust formation is likely, use a NIOSH/MSHA-approved respirator with appropriate cartridges.[4][6][13] |

Occupational Exposure Limits:

Safe Handling and Storage Procedures

Proper handling and storage are critical to preventing accidents and maintaining the integrity of the chemical.

Handling:

-

Avoid all personal contact, including inhalation of dust.[6]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1][6]

-

Minimize dust generation and accumulation.[12]

-

Use only in a chemical fume hood.[12]

Storage:

-

Store in a cool, dry, well-ventilated area.[6]

-

Keep containers tightly closed to prevent moisture absorption as the material is hygroscopic.[5][13]

-

Store away from incompatible materials such as strong oxidizing agents, metals, and strong bases.[2][14]

-

Store in original, corrosive-resistant containers.[1][6] Do not use metal containers.[16]

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is crucial.

| Exposure Route | First-Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][11] Seek immediate medical attention. |

| Skin Contact | Immediately wash off with plenty of water for at least 15 minutes.[2] Remove contaminated clothing. If skin irritation persists, consult a physician.[2] |

| Ingestion | Do NOT induce vomiting.[17] Rinse mouth with water.[1][11] Drink plenty of water.[2] Seek immediate medical attention.[4][11] |

| Inhalation | Move the person to fresh air.[2][11] If not breathing, give artificial respiration.[1] Seek medical attention if symptoms persist.[2][11] |

Spill and Disposal Procedures

Accidental spills must be handled promptly and safely.

Spill Cleanup:

-

Evacuate the area.

-

Wear appropriate personal protective equipment (see Section 4).

-

For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[1][6]

-

For major spills, contain the spill with sand or earth.[6]

-

Ventilate the area and wash the spill site after material pickup is complete.

Disposal:

-

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

-

Contact a licensed professional waste disposal service to dispose of this material.

Experimental Workflow and Safety Checkpoints

The following diagram illustrates a typical experimental workflow involving this compound, highlighting critical safety checkpoints.

Caption: Experimental workflow with safety checkpoints.

Conclusion

While this compound is a versatile and widely used laboratory chemical, its inherent hazards demand a meticulous and informed approach to safety. By adhering to the guidelines outlined in this document, researchers, scientists, and drug development professionals can minimize risks and ensure a safe laboratory environment. Continuous review of safety procedures and a commitment to a strong safety culture are paramount when working with this and other hazardous materials.

References

- 1. geneseo.edu [geneseo.edu]

- 2. fishersci.co.uk [fishersci.co.uk]

- 3. sds.mcmaster.ca [sds.mcmaster.ca]

- 4. ecplabchem.co.nz [ecplabchem.co.nz]

- 5. carlroth.com [carlroth.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. cdn.lasec.co.za [cdn.lasec.co.za]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. This compound(10025-77-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 10. Respiratory protection equipments FeCl3.6H2O (iron(iii) chloride), CAS number 10025-77-1 [en.gazfinder.com]

- 11. carlroth.com [carlroth.com]

- 12. westliberty.edu [westliberty.edu]

- 13. fishersci.com [fishersci.com]

- 14. media.laballey.com [media.laballey.com]

- 15. pentachemicals.eu [pentachemicals.eu]

- 16. ecacs.ca [ecacs.ca]

- 17. farnell.com [farnell.com]

The Role of Water of Hydration in the Reactivity of Ferric Chloride Hexahydrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron(III) chloride, a compound of significant interest in chemical synthesis, exists in both anhydrous (FeCl₃) and hydrated forms, with the hexahydrate (FeCl₃·6H₂O) being the most common. While often considered interchangeable in introductory chemistry, the six molecules of water of hydration in FeCl₃·6H₂O play a crucial and multifaceted role in modulating its reactivity. This technical guide provides a comprehensive overview of the influence of these water molecules, detailing their impact on the compound's structure, acidity, and catalytic activity in a variety of organic transformations. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this versatile and economical reagent.

The Structure of Ferric Chloride Hexahydrate: More Than Just a Hydrate

In the solid state and in aqueous solution, ferric chloride hexahydrate does not exist as a simple salt. Instead, the iron(III) ion is coordinated by six water molecules to form the hexaaquairon(III) complex cation, [Fe(H₂O)₆]³⁺. The chloride ions remain as counter-ions. This coordination of water molecules to the central iron atom is the primary determinant of the compound's distinct reactivity compared to its anhydrous counterpart.

The high positive charge of the Fe³⁺ ion polarizes the O-H bonds of the coordinated water molecules, increasing their acidity. This polarization is a key feature that bestows Brønsted-Lowry acidity upon the complex, a characteristic absent in anhydrous FeCl₃.

Caption: Structure of the hexaaquairon(III) complex in FeCl₃·6H₂O.

The Dual Acidity of FeCl₃·6H₂O: A Brønsted and Lewis Acid

The presence of coordinated water molecules imparts a dual acidic character to FeCl₃·6H₂O, allowing it to act as both a Brønsted-Lowry acid and a Lewis acid.

Brønsted-Lowry Acidity through Hydrolysis

The polarization of the O-H bonds in the [Fe(H₂O)₆]³⁺ complex facilitates the release of a proton (H⁺) to the surrounding medium, a process known as hydrolysis. This makes aqueous solutions of FeCl₃·6H₂O acidic. The equilibrium for the first hydrolysis step is:

[Fe(H₂O)₆]³⁺ + H₂O ⇌ [Fe(H₂O)₅(OH)]²⁺ + H₃O⁺

This Brønsted acidity plays a significant role in acid-catalyzed reactions where a proton source is required.

Caption: Hydrolysis of the hexaaquairon(III) ion.

Modified Lewis Acidity

While anhydrous FeCl₃ is a potent Lewis acid due to the electron-deficient iron center, the coordination of water molecules in FeCl₃·6H₂O moderates this Lewis acidity. The water ligands donate electron density to the iron center, making it a "softer" Lewis acid. This modulation is crucial for its catalytic activity, as it can prevent unwanted side reactions and decomposition of sensitive substrates that may occur with the more aggressive anhydrous form.

Catalytic Applications: The Advantage of Hydration

The unique properties endowed by the water of hydration make FeCl₃·6H₂O an effective and often superior catalyst in a range of organic transformations. Its low cost, low toxicity, and tolerance to air and moisture make it an attractive "green" catalyst.

Friedel-Crafts Reactions

FeCl₃·6H₂O is an efficient catalyst for Friedel-Crafts alkylation and acylation reactions.[1] While anhydrous FeCl₃ is a stronger Lewis acid, it can lead to rearrangements and over-alkylation. The milder nature of FeCl₃·6H₂O often provides better selectivity and cleaner reactions. For instance, in the chloroacetylation of phenols, anhydrous FeCl₃ was found to favor O-acylation, whereas FeCl₃·6H₂O enhanced C-acylation to hydroxyphenacyl chlorides.[2]

Esterification Reactions

FeCl₃·6H₂O has been demonstrated to be a versatile catalyst for the esterification of steroid alcohols with fatty acids. The reaction proceeds efficiently under azeotropic reflux in mesitylene (B46885). The proposed mechanism involves the activation of the carboxylic acid through ligand exchange of a water molecule on the iron center with the carboxylate group, followed by nucleophilic attack of the alcohol.

Intramolecular Allylic Amination

A facile and efficient iron-catalyzed intramolecular allylic amination of 2-aminophenyl-1-en-3-ols to afford 1,2-dihydroquinoline (B8789712) and quinoline (B57606) derivatives has been developed using FeCl₃·6H₂O as the catalyst.[3] The reaction proceeds smoothly under mild conditions with good yields. This method is environmentally friendly, utilizing an inexpensive iron catalyst and tolerating the presence of water and air.[3]

Reduction of Nitroarenes

An operationally simple and reusable catalytic system for the highly selective reduction of nitroarenes to anilines has been developed using FeCl₃·6H₂O in association with a cationic 2,2'-bipyridyl ligand in water.[4] This procedure is conducted under air and provides high to excellent yields of aniline (B41778) derivatives.[4]

Data Presentation: Quantitative Comparison and Reaction Data

The following tables summarize quantitative data from various studies, highlighting the catalytic efficiency of FeCl₃·6H₂O.

Table 1: Comparison of Anhydrous FeCl₃ and FeCl₃·6H₂O in Chloroacetylation of Phenols [2]

| Substrate | Catalyst | Product Distribution (O-acylation : C-acylation) | Total Yield (%) |

| Phenol | Anhydrous FeCl₃ | 85 : 15 | 92 |

| Phenol | FeCl₃·6H₂O | 30 : 70 | 88 |

| 4-Methoxyphenol | Anhydrous FeCl₃ | 90 : 10 | 95 |

| 4-Methoxyphenol | FeCl₃·6H₂O | 25 : 75 | 91 |

Table 2: FeCl₃·6H₂O Catalyzed Aza-Friedel-Crafts Reaction [2][5]

| Arene/Heteroarene | Aldehyde | Product Yield (%) |

| 1,3,5-Trimethoxybenzene | Benzaldehyde | 86 |

| 2-Methylfuran | 4-Chlorobenzaldehyde | 92 |

| Indole | Benzaldehyde | 72 (Triarylmethane) |

Table 3: FeCl₃·6H₂O Catalyzed Esterification of Cholesterol with Fatty Acids

| Fatty Acid | Reaction Time (h) | Yield (%) |

| Stearic Acid | 12 | 89 |

| Stearic Acid | 24 | 100 |

| Oleic Acid | 24 | 98 |

| Linoleic Acid | 24 | 97 |

Experimental Protocols

General Procedure for Aza-Friedel-Crafts Reaction[2][6]

To a stirred solution of the arene/heteroarene (1.0 mmol) and the aldehyde (1.1 mmol) in toluene (B28343) (2 mL) was added tert-butyl carbamate (B1207046) (1.2 mmol) and FeCl₃·6H₂O (0.05 mmol, 5 mol%). The reaction mixture was stirred at room temperature for the specified time. After completion of the reaction (monitored by TLC), the mixture was diluted with ethyl acetate (B1210297) and washed with water and brine. The organic layer was dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica (B1680970) gel.

General Procedure for Esterification of Cholesterol[3]

A mixture of cholesterol (1.0 mmol), a fatty acid (1.2 mmol), and FeCl₃·6H₂O (0.01 mmol, 1 mol%) in mesitylene (10 mL) was refluxed with a Dean-Stark trap for 24 hours. After cooling to room temperature, the solvent was removed under reduced pressure. The residue was dissolved in chloroform (B151607) and washed with a saturated aqueous solution of NaHCO₃ and brine. The organic layer was dried over anhydrous Mg₂SO₄, filtered, and concentrated. The crude product was purified by column chromatography on silica gel.

Mechanistic Insights: The Role of Water at the Molecular Level

Computational studies, particularly Density Functional Theory (DFT), have provided valuable insights into the mechanistic role of the water of hydration. In the iron(III)-catalyzed ketalization of glycerol, DFT calculations modeled the active species as [Fe(H₂O)₆]³⁺. The proposed catalytic cycle involves the displacement of a water molecule by the substrate (acetone), which then activates the carbonyl group for nucleophilic attack by glycerol.[6] The water molecule acts as a leaving group and is regenerated at the end of the cycle.

References

Methodological & Application

Application Note: Iron(III) Chloride Hexahydrate as an Efficient and Eco-Friendly Catalyst for Friedel-Crafts Acylation

Audience: Researchers, scientists, and drug development professionals.

Introduction The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds to produce aromatic ketones, which are crucial intermediates in the manufacturing of pharmaceuticals, agrochemicals, and fine chemicals.[1][2] Traditionally, this reaction requires stoichiometric amounts of Lewis acid catalysts like aluminum chloride (AlCl₃), which are often moisture-sensitive and generate significant hazardous waste.[1][3] Iron(III) chloride hexahydrate (FeCl₃·6H₂O) has emerged as a superior alternative catalyst.[4] It is inexpensive, readily available, less toxic, and highly efficient in catalytic amounts, aligning with the principles of green chemistry.[5][6] This document provides detailed protocols and performance data for using FeCl₃·6H₂O in Friedel-Crafts acylation reactions.

Mechanism of Catalysis Iron(III) chloride acts as a Lewis acid, activating the acylating agent (an acyl chloride or anhydride).[3][7] The iron(III) center coordinates to a halogen or oxygen atom of the acylating agent, which facilitates the cleavage of the C-Cl or C-O bond.[8] This process generates a highly electrophilic, resonance-stabilized acylium ion.[7][8][9] The electron-rich aromatic ring then acts as a nucleophile, attacking the acylium ion to form a sigma complex (an arenium ion intermediate).[9] Finally, deprotonation of this intermediate restores aromaticity and yields the final aryl ketone product, regenerating the catalyst for subsequent cycles.[7]

Caption: Mechanism of FeCl₃-catalyzed Friedel-Crafts Acylation.

Experimental Protocols & Data

Protocol 1: Acylation of Activated Arenes in Propylene (B89431) Carbonate

This protocol describes an environmentally friendly method for the acylation of activated arenes using either acyl chlorides or acid anhydrides with a low loading of FeCl₃·6H₂O in propylene carbonate (PC), a green solvent.[5]

Materials:

-

Arene (e.g., anisole, 1,3-dimethoxybenzene, m-xylene)

-

Acylating agent (e.g., aromatic acyl chloride or acid anhydride)

-

This compound (FeCl₃·6H₂O)

-

Propylene Carbonate (PC)

-

8 mL pressure tube with a stirrer bar

Procedure:

-

To an 8 mL pressure tube, add the arene (1.2 mmol for acyl chlorides; 1.0 mmol for anhydrides), the acylating agent (1.0 mmol for acyl chlorides; 2.0 mmol for anhydrides), and this compound (5 mol%).[5]

-

Add propylene carbonate (1.0 mL) to the mixture.[5]

-

Seal the pressure tube and place it in a preheated oil bath at 80 °C.[5]

-

Stir the reaction mixture for the required time (typically 2-10 hours), monitoring progress by TLC.[5]

-

After completion, cool the reaction to room temperature.

-

Quench the reaction by carefully adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired aromatic ketone.

General Experimental Workflow

Caption: General workflow for FeCl₃-catalyzed acylation.

Data Summary: Catalyst Optimization and Substrate Scope

The optimal catalyst loading was found to be 5 mol%, which provided the highest catalytic activity without compromising yield.[5] Heating is necessary, as reactions at room temperature show significantly lower conversion.[5]

Table 1: Optimization of Catalyst Loading

| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Conversion/Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | 2 | PC | 80 | 82 (Conversion) | [5] |

| 2 | 5 | PC | 80 | 95 (Conversion) | [5] |

| 3 | 10 | PC | 80 | 95 (Conversion) | [5] |

| 4 | 5 | Toluene (B28343) | Reflux | 55 (Yield) | [6] |

| 5 | 10 | Toluene | Reflux | 92 (Yield) |[6] |

Table 2: Acylation of Activated Arenes with Aromatic Acyl Chlorides Reaction Conditions: Arene (1.2 mmol), Acyl Chloride (1 mmol), FeCl₃·6H₂O (5 mol%), PC (1 mL), 80 °C.[5]

| Entry | Arene | Acyl Chloride | Time (h) | Product Yield (%) | Reference |

| 1 | Anisole | Benzoyl chloride | 3 | 92 | [5] |

| 2 | Anisole | 4-Methylbenzoyl chloride | 4 | 90 | [5] |

| 3 | Anisole | 4-Methoxybenzoyl chloride | 4 | 88 | [5] |

| 4 | 1,3-Dimethoxybenzene | Benzoyl chloride | 3 | 91 | [5] |

| 5 | m-Xylene | Benzoyl chloride | 10 | 76 | [5] |

Protocol 2: Synthesis of Coumarins via Pechmann Condensation

This protocol utilizes FeCl₃·6H₂O to catalyze the Pechmann condensation of phenols with β-ketoesters, a reaction that involves a key intramolecular Friedel-Crafts acylation step to form the coumarin (B35378) scaffold.[6]

Materials:

-

Phenol (B47542) (e.g., resorcinol)

-

β-ketoester (e.g., methyl acetoacetate)

-

This compound (FeCl₃·6H₂O)

-

Toluene

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine the phenol (3 mmol), β-ketoester (3 mmol), and this compound (10 mol%, 0.3 mmol).[6]

-

Add toluene (10 mL) as the solvent.[6]

-

Heat the mixture to reflux and maintain for the required time (typically 16 hours).[6]

-

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the residue by recrystallization or column chromatography to yield the pure coumarin product.[6]

Table 3: Synthesis of Coumarins via Pechmann Reaction Reaction Conditions: Phenol (3 mmol), β-ketoester (3 mmol), FeCl₃·6H₂O (10 mol%), Toluene (10 mL), Reflux, 16 h.[6]

| Entry | Phenol | β-Ketoester | Product Yield (%) | Reference |

| 1 | Resorcinol | Methyl acetoacetate | 92 | [6] |

| 2 | Resorcinol | Ethyl acetoacetate | 95 | [6] |

| 3 | Phloroglucinol | Ethyl acetoacetate | 98 | [6] |

| 4 | Orcinol | Ethyl acetoacetate | 94 | [6] |

Advantages and Applications The use of this compound as a catalyst for Friedel-Crafts acylation offers several distinct advantages:

-

Cost-Effective and Abundant: Iron is a highly abundant and inexpensive metal, making the catalyst economically viable for large-scale synthesis.[6][10]

-

Low Toxicity and Eco-Friendly: Compared to traditional Lewis acids like AlCl₃, FeCl₃ is less toxic and more environmentally benign.[1][5] The ability to use it in catalytic amounts further reduces waste generation.[1]

-

High Efficiency: The catalyst demonstrates high efficiency at low loadings (as low as 5 mol%), providing good to excellent yields of aromatic ketones.[5]

-

Versatility: It is effective for the acylation of various activated arenes and can be used in different reaction types, such as the Pechmann condensation.[5][6]

These attributes make FeCl₃·6H₂O an attractive catalyst for applications in drug discovery and process development, where efficiency, cost, and environmental impact are critical considerations.

References

- 1. researchgate.net [researchgate.net]

- 2. Friedel-Crafts Acylation [organic-chemistry.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. ucwv.edu [ucwv.edu]

- 5. Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solven ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03638K [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. byjus.com [byjus.com]

- 8. Friedel–Crafts Acylation [sigmaaldrich.com]

- 9. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 10. FeCl3-Catalyzed Reduction of Ketones and Aldehydes to Alkane Compounds [organic-chemistry.org]

Application Notes and Protocols: Iron(III) Chloride Hexahydrate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron(III) chloride hexahydrate (FeCl₃·6H₂O) is a versatile and inexpensive Lewis acid catalyst that has garnered significant attention in organic synthesis. Its low toxicity, ready availability, and effectiveness under mild reaction conditions make it an attractive alternative to more hazardous or expensive reagents.[1][2] This document provides detailed application notes and protocols for the use of this compound in several key organic transformations relevant to pharmaceutical and fine chemical synthesis.

Key Applications and Protocols

Esterification of Steroid Alcohols and Fatty Acids

This compound is an efficient catalyst for the esterification of steroid alcohols with fatty acids, a reaction valuable in the synthesis of various bioactive molecules and materials.[3] The reaction typically proceeds under azeotropic reflux conditions.

Experimental Protocol: Esterification of Cholesterol with Stearic Acid [4]

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cholesterol (1.0 mmol), stearic acid (1.0 mmol), and mesitylene (B46885) (20 mL).

-

Add this compound (0.01 mmol, 1 mol%).

-

Heat the reaction mixture to reflux and continue for 24 hours, with azeotropic removal of water.

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with diethyl ether (50 mL) and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford cholesteryl stearate.

Quantitative Data: Esterification of Steroid Alcohols [4][5]

| Steroid Alcohol | Fatty Acid | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) |

| Cholesterol | Stearic Acid | 1 | Mesitylene | 12 | 89 |

| Cholesterol | Stearic Acid | 1 | Mesitylene | 24 | 100 |

| Ergosterol | Palmitic Acid | 1 | Mesitylene | 24 | 92 |

| Stigmasterol | Myristic Acid | 1 | Mesitylene | 24 | 95 |

| Cholesterol | Stearic Acid | 1 | Solvent-free | 24 | 95 |

Pechmann Condensation for Coumarin Synthesis

The Pechmann condensation is a classic method for synthesizing coumarins, which are important scaffolds in many pharmaceuticals. This compound serves as an effective catalyst for the condensation of phenols with β-ketoesters.[6]

Experimental Protocol: Synthesis of 7-hydroxy-4-methylcoumarin [7]

-

In a round-bottom flask, combine resorcinol (B1680541) (3 mmol) and ethyl acetoacetate (B1235776) (3 mmol) in toluene (B28343) (10 mL).

-

Add this compound (0.3 mmol, 10 mol%).

-

Heat the mixture to reflux and maintain for 16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice-cold water (50 mL).

-

Filter the precipitated solid, wash with cold water, and dry.

-

Recrystallize the crude product from ethanol (B145695) to obtain pure 7-hydroxy-4-methylcoumarin.

Quantitative Data: Pechmann Condensation [7]

| Phenol | β-Ketoester | Catalyst Loading (mol%) | Solvent | Temperature | Time (h) | Yield (%) |

| Resorcinol | Methyl acetoacetate | 10 | Toluene | Reflux | 16 | 92 |

| Resorcinol | Methyl acetoacetate | 5 | Toluene | Reflux | 16 | 55 |

| Resorcinol | Methyl acetoacetate | 20 | Toluene | Reflux | 16 | 63 |

| Resorcinol | Methyl acetoacetate | 10 | Ethanol | Reflux | 16 | 40 |

| Phloroglucinol | Ethyl acetoacetate | 10 | Toluene | Reflux | 16 | 85 |

| Orcinol | Ethyl acetoacetate | 10 | Toluene | Reflux | 16 | 78 |

Biginelli Reaction for Dihydropyrimidinone Synthesis

The Biginelli reaction is a one-pot, three-component synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds with diverse biological activities. Using this compound as a catalyst significantly improves yields and reduces reaction times compared to the classical acid-catalyzed method.[8]

Experimental Protocol: Synthesis of Monastrol Analogue [8]

-

To a solution of 3-hydroxybenzaldehyde (B18108) (10 mmol), ethyl acetoacetate (10 mmol), and urea (B33335) (15 mmol) in ethanol (30 mL), add this compound (1 mmol, 10 mol%).

-

Stir the mixture at reflux for 4-5 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into crushed ice.

-

Filter the resulting precipitate, wash with cold water, and dry.

-

Recrystallize the solid from ethanol to yield the pure dihydropyrimidinone.

Quantitative Data: Biginelli Reaction [8]

| Aldehyde | β-Ketoester | Catalyst | Time (h) | Yield (%) |

| Benzaldehyde | Ethyl acetoacetate | FeCl₃·6H₂O | 4 | 91 |

| 4-Chlorobenzaldehyde | Ethyl acetoacetate | FeCl₃·6H₂O | 4 | 95 |

| 4-Methylbenzaldehyde | Methyl acetoacetate | FeCl₃·6H₂O | 5 | 89 |

| Furfural | Ethyl acetoacetate | NiCl₂·6H₂O | 4 | 85 |

Deprotection of Acetals

Acetals are common protecting groups for carbonyl compounds in organic synthesis. This compound provides a mild and efficient method for their deprotection.[9]

Experimental Protocol: Deprotection of Cinnamaldehyde (B126680) 1,3-Dioxane (B1201747) [9]

-

Dissolve cinnamaldehyde 1,3-dioxane (0.34 mmol) in dichloromethane (B109758) (5 mL) in a round-bottom flask at room temperature.

-

Add this compound (1.19 mmol, 3.5 equiv).

-

Stir the resulting suspension for 15 minutes.

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (3 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by passing it through a short silica gel plug to afford cinnamaldehyde.

Quantitative Data: Deprotection of Acetals [9]

| Substrate | Time (min) | Temperature | Yield (%) |

| Benzaldehyde dimethyl acetal | 15 | Room Temp. | 95 |

| 4-tert-Butylcyclohexanone ethylene (B1197577) ketal | 15 | Room Temp. | 98 |

| Dihydrocinnamaldehyde 1,3-dioxolane | 15 | Room Temp. | 92 |

| Cinnamaldehyde 1,3-dioxane | 15 | Room Temp. | 94 |

| Octanal diethyl acetal | 15 | Room Temp. | 96 |

Visualized Workflows and Mechanisms

Caption: General experimental workflow for FeCl₃·6H₂O catalyzed reactions.

Caption: Proposed mechanism for the Pechmann condensation.

Caption: Simplified mechanism of the Biginelli reaction.

Conclusion

This compound is a powerful and practical catalyst for a range of organic transformations that are fundamental to drug discovery and development. The protocols and data presented here demonstrate its utility in achieving high yields under relatively mild and often environmentally benign conditions. Its low cost and ease of handling further solidify its role as a valuable tool in the modern organic synthesis laboratory.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. FeCl3·6H2O as a Versatile Catalyst for the Esterification of Steroid Alcohols with Fatty Acids [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]